molecular formula C10H14N2O2 B13510869 4-[[(2-Aminoethyl)amino]methyl]benzoic acid

4-[[(2-Aminoethyl)amino]methyl]benzoic acid

Cat. No.: B13510869
M. Wt: 194.23 g/mol
InChI Key: XWUAWHZXUPYPOQ-UHFFFAOYSA-N
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Description

4-[[(2-Aminoethyl)amino]methyl]benzoic acid is a compound that belongs to the class of aminobenzoic acids. It is known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting . This compound is used in various scientific and medical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-Aminoethyl)amino]methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with 2-aminoethylamine. The reaction is carried out in methanol at an elevated temperature of 80-90°C for about 3 hours . The reaction mixture is then cooled, and the product is isolated and purified.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-Aminoethyl)amino]methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated benzoic acids.

Mechanism of Action

The mechanism of action of 4-[[(2-Aminoethyl)amino]methyl]benzoic acid involves its interaction with fibrin, a protein involved in blood clotting. By inhibiting the breakdown of fibrin, it helps maintain the integrity of blood clots, thereby preventing excessive bleeding . The compound targets specific enzymes involved in fibrinolysis, such as plasmin, and inhibits their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(2-Aminoethyl)amino]methyl]benzoic acid is unique due to its specific structure, which allows it to interact effectively with fibrin and inhibit its breakdown. This makes it particularly useful in medical applications where control of bleeding is crucial .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-[(2-aminoethylamino)methyl]benzoic acid

InChI

InChI=1S/C10H14N2O2/c11-5-6-12-7-8-1-3-9(4-2-8)10(13)14/h1-4,12H,5-7,11H2,(H,13,14)

InChI Key

XWUAWHZXUPYPOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCN)C(=O)O

Origin of Product

United States

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